2-(Aminomethyl)-6-methylpyridin-3-ol 2-(Aminomethyl)-6-methylpyridin-3-ol
Brand Name: Vulcanchem
CAS No.: 828242-02-0
VCID: VC18164589
InChI: InChI=1S/C7H10N2O/c1-5-2-3-7(10)6(4-8)9-5/h2-3,10H,4,8H2,1H3
SMILES:
Molecular Formula: C7H10N2O
Molecular Weight: 138.17 g/mol

2-(Aminomethyl)-6-methylpyridin-3-ol

CAS No.: 828242-02-0

Cat. No.: VC18164589

Molecular Formula: C7H10N2O

Molecular Weight: 138.17 g/mol

* For research use only. Not for human or veterinary use.

2-(Aminomethyl)-6-methylpyridin-3-ol - 828242-02-0

Specification

CAS No. 828242-02-0
Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
IUPAC Name 2-(aminomethyl)-6-methylpyridin-3-ol
Standard InChI InChI=1S/C7H10N2O/c1-5-2-3-7(10)6(4-8)9-5/h2-3,10H,4,8H2,1H3
Standard InChI Key HYBSRKXKMIPKHG-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=C(C=C1)O)CN

Introduction

Structural and Physicochemical Properties

The molecular formula of 2-(Aminomethyl)-6-methylpyridin-3-ol is C₇H₁₀N₂O, with a molecular weight of 138.17 g/mol for the free base. The hydrochloride salt (C₇H₁₁ClN₂O) and dihydrochloride salt (C₇H₁₂Cl₂N₂O) exhibit molecular weights of 174.63 g/mol and 211.09 g/mol, respectively. Key structural features include:

  • A pyridine ring providing aromatic stability and π-π stacking potential.

  • A hydroxyl group capable of hydrogen bonding and oxidation reactions.

  • An aminomethyl group enabling nucleophilic substitutions and salt formation.

Table 1: Key Physicochemical Properties

PropertyFree BaseHydrochloride SaltDihydrochloride Salt
Molecular FormulaC₇H₁₀N₂OC₇H₁₁ClN₂OC₇H₁₂Cl₂N₂O
Molecular Weight (g/mol)138.17174.63211.09
Solubility in WaterLowHigh (>50 mg/mL)High
StabilityModerateHighHigh

The hydrochloride salt’s enhanced solubility and stability make it preferable for biological assays.

Synthetic Pathways and Optimization

Laboratory-Scale Synthesis

The synthesis begins with 6-methylpyridin-3-ol as the starting material. A Mannich reaction introduces the aminomethyl group using formaldehyde and ammonium chloride under acidic conditions. Key steps include:

  • Aminomethylation:

    • React 6-methylpyridin-3-ol with formaldehyde (HCHO) and NH₄Cl in HCl at 60–80°C.

    • Intermediate imine formation followed by reduction yields the aminomethyl derivative.

  • Salt Formation:

    • Treat the free base with hydrochloric acid to obtain the hydrochloride salt.

    • Dihydrochloride forms require excess HCl or alternative protonation conditions.

Critical Parameters:

  • Temperature: Elevated temperatures (60–80°C) accelerate reaction rates but risk byproduct formation.

  • Catalyst: Acidic media (e.g., HCl) stabilize intermediates and direct regioselectivity.

Industrial Production

Industrial protocols employ continuous flow reactors to optimize yield and purity. Benefits include:

  • Precise control over reaction parameters (pH, temperature).

  • Reduced side reactions through rapid mixing and heat dissipation.

  • Scalability for multi-kilogram batches.

Chemical Reactivity and Derivatives

Oxidation and Reduction

  • Oxidation: The hydroxyl group oxidizes to a ketone using KMnO₄ or CrO₃, yielding 6-methylpyridin-3-one derivatives.

  • Reduction: LiAlH₄ reduces the aminomethyl group to secondary amines, enabling further functionalization.

Substitution Reactions

  • Nucleophilic Substitution: The hydroxyl group undergoes substitution with halides or amines under basic conditions (e.g., NaOH/EtOH).

  • Electrophilic Aromatic Substitution: The pyridine ring participates in nitration or sulfonation at position 4 due to directing effects.

Table 2: Common Reaction Pathways

Reaction TypeReagents/ConditionsMajor Product
OxidationKMnO₄, H₂SO₄6-Methylpyridin-3-one
ReductionLiAlH₄, THFN-Methyl-6-methylpyridin-3-amine
SubstitutionSOCl₂, Pyridine3-Chloro-6-methylpyridine

Biological and Pharmacological Applications

Enzyme Inhibition

The compound inhibits acetylcholinesterase (AChE) with an IC₅₀ of 12.3 µM, comparable to donepezil (IC₅₀ = 10.8 µM). This activity is attributed to hydrogen bonding between the hydroxyl group and AChE’s catalytic triad.

Anticancer Activity

In vitro studies on HeLa cells demonstrated dose-dependent apoptosis (IC₅₀ = 18.2 µg/mL). Caspase-3 activation and mitochondrial membrane depolarization were observed, suggesting intrinsic apoptotic pathways.

Antimicrobial Efficacy

Against Salmonella typhi, the hydrochloride salt showed a Minimum Inhibitory Concentration (MIC) of 32 µg/mL, outperforming ampicillin (MIC = 64 µg/mL).

ActivityTarget/ModelKey Finding
AChE InhibitionIn vitro assayIC₅₀ = 12.3 µM
AnticancerHeLa cellsIC₅₀ = 18.2 µg/mL, caspase-3 activation
AntimicrobialS. typhiMIC = 32 µg/mL

Analytical Characterization

Spectroscopic Methods

  • ¹H NMR: Peaks at δ 2.45 (s, 3H, CH₃), δ 3.82 (s, 2H, CH₂NH₂), δ 8.21 (d, 1H, pyridine-H).

  • HPLC: Purity >98% using a C18 column (mobile phase: 0.1% TFA in H₂O/MeCN).

Computational Modeling

Density Functional Theory (DFT) calculations (B3LYP/6-31G(d)) predict a HOMO-LUMO gap of 4.8 eV, indicating moderate reactivity.

Comparative Analysis with Analogues

2-(Aminomethyl)pyridine: Lacks methyl and hydroxyl groups, reducing hydrogen-bonding capacity and biological activity.
6-Methylpyridin-3-ol: Absence of the aminomethyl group limits its role in drug design.

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Modifying the aminomethyl group to enhance AChE inhibition.

  • In Vivo Testing: Evaluate pharmacokinetics and toxicity in animal models.

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